molecular formula C10H14FNO2 B15237662 (1S,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL

Cat. No.: B15237662
M. Wt: 199.22 g/mol
InChI Key: ATPBBYQRFBRDJK-LHLIQPBNSA-N
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Description

(1S,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The compound’s unique structure, featuring an amino group, a fluoro-substituted aromatic ring, and a methoxy group, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the asymmetric reduction of a corresponding ketone precursor using chiral catalysts or reagents. The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction is carried out at low temperatures to ensure high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The fluoro and methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium fluoride (KF) are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include imines, secondary amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL is used as a chiral building block for the synthesis of complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool for probing molecular recognition processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active site residues, while the fluoro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL
  • (1S,2R)-1-Amino-1-(4-fluoro-2-hydroxyphenyl)propan-2-OL
  • (1S,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL

Uniqueness

The uniqueness of (1S,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL lies in its specific substitution pattern on the aromatic ring. The presence of both a fluoro and a methoxy group provides a distinct electronic and steric environment, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new chemical entities with unique properties.

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1

InChI Key

ATPBBYQRFBRDJK-LHLIQPBNSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C=C(C=C1)F)OC)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)F)OC)N)O

Origin of Product

United States

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